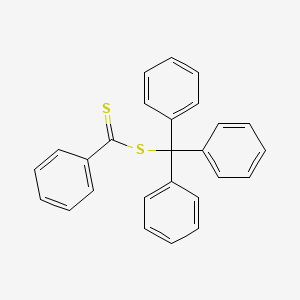![molecular formula C12H9NO4 B12551137 Benzoic acid, 5-[(2-furanylmethylene)amino]-2-hydroxy- CAS No. 188877-88-5](/img/structure/B12551137.png)
Benzoic acid, 5-[(2-furanylmethylene)amino]-2-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 5-[(2-furanylmethylene)amino]-2-hydroxy- is an organic compound that belongs to the class of benzoic acids It features a benzoic acid core with a furan ring and an amino group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 5-[(2-furanylmethylene)amino]-2-hydroxy- typically involves the condensation of 5-amino-2-hydroxybenzoic acid with furfural. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The mixture is heated to facilitate the condensation reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzoic acid moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Alcohol derivatives of the benzoic acid moiety.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Benzoic acid, 5-[(2-furanylmethylene)amino]-2-hydroxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of Benzoic acid, 5-[(2-furanylmethylene)amino]-2-hydroxy- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The furan ring and amino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of microbial growth and modulation of inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-5-methylbenzoic acid
- 5-Bromo-2-chloro-benzoic acid
- 2-Furoic acid
Uniqueness
Benzoic acid, 5-[(2-furanylmethylene)amino]-2-hydroxy- is unique due to the presence of both a furan ring and an amino group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
188877-88-5 |
|---|---|
Formule moléculaire |
C12H9NO4 |
Poids moléculaire |
231.20 g/mol |
Nom IUPAC |
5-(furan-2-ylmethylideneamino)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C12H9NO4/c14-11-4-3-8(6-10(11)12(15)16)13-7-9-2-1-5-17-9/h1-7,14H,(H,15,16) |
Clé InChI |
VBQCRXQOMOAOOM-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C=NC2=CC(=C(C=C2)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B12551070.png)
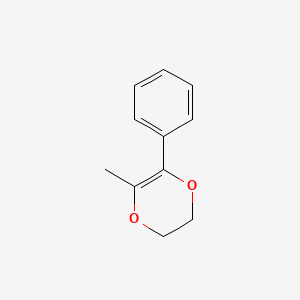
![2,6-Bis[bromo(dimethyl)silyl]pyridine](/img/structure/B12551077.png)
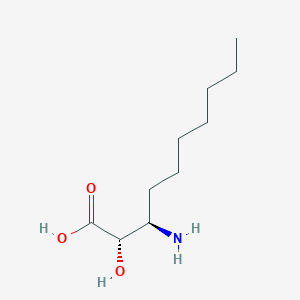
![3-Oxo-2-[(E)-phenyldiazenyl]butanamide](/img/structure/B12551093.png)
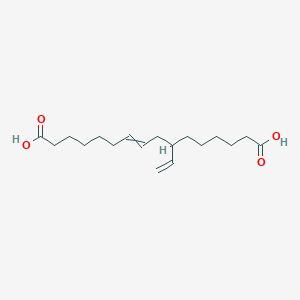
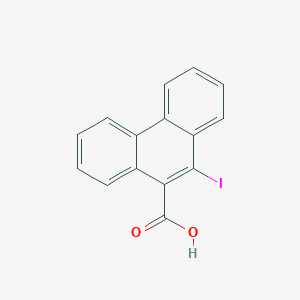
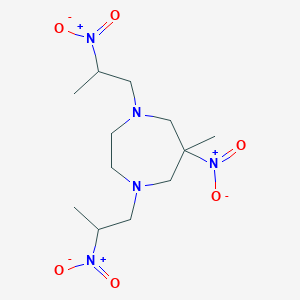
![Hydroxy{4-[(oxolan-2-yl)methoxy]phenyl}propanedioic acid](/img/structure/B12551115.png)
![2-Cyclopropyl-2-(4-methoxyphenyl)-5-methyl-2H-naphtho[1,2-b]pyran](/img/structure/B12551116.png)
![lithium;N-[cyclopenta-2,4-dien-1-yl(dimethylamino)boranyl]-N-methylmethanamine](/img/structure/B12551120.png)

![1-{4-[(1H-Indol-3-yl)methyl]piperazin-1-yl}-3-phenylprop-2-en-1-one](/img/structure/B12551129.png)
